4,4,5,5,5-Pentafluoro-1-pentanethiol

Vue d'ensemble

Description

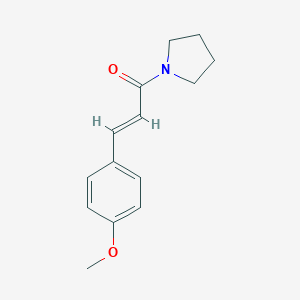

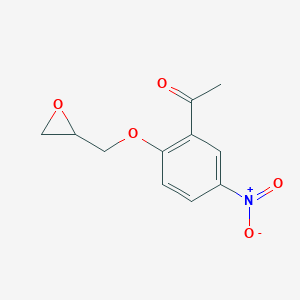

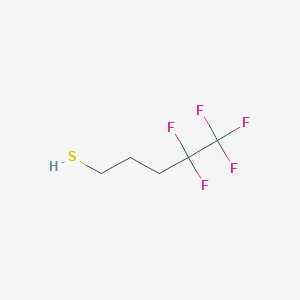

4,4,5,5,5-Pentafluoro-1-pentanethiol is a colorless, white, or yellow compound with a strong and pungent odor . It is used in the preparation and fluorination effect of fulvestrant 11β isomers, which shows antiproliferative activity on MCF-7 cells for breast cancer treatment .

Synthesis Analysis

The synthesis of 4,4,5,5,5-Pentafluoro-1-pentanethiol involves the reaction of Methanesulfonic Acid 4,4,5,5,5-Pentafluoro-Pentyl Ester and Carbamimidothioic acid .Molecular Structure Analysis

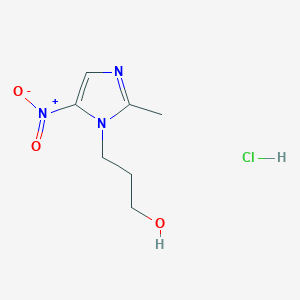

The molecular formula of 4,4,5,5,5-Pentafluoro-1-pentanethiol is C5H7F5S, and its molecular weight is 194.17 . The structure of this compound includes a pentane chain with five fluorine atoms and a thiol group.Chemical Reactions Analysis

While specific chemical reactions involving 4,4,5,5,5-Pentafluoro-1-pentanethiol are not detailed in the search results, it is known that this compound is used in the preparation of fulvestrant 11β isomers .Physical And Chemical Properties Analysis

4,4,5,5,5-Pentafluoro-1-pentanethiol has a predicted boiling point of 113.2±40.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa is predicted to be 10.08±0.10 .Applications De Recherche Scientifique

Synthesis and Photophysical Properties

Europium Complexes Formation : 4,4,5,5,5-Pentafluoro-1-pentanethiol has been used in synthesizing europium(III) complexes, which show potential in photophysical applications. These complexes, characterized by spectroscopic techniques, exhibit typical red emissions of Eu(3+) and demonstrate enhanced quantum yields and lifetime values when solvent molecules are substituted by bidentate nitrogen ligands (Raj, Biju, & Reddy, 2008).

Photoluminescence Properties : The compound has been employed to synthesize europium (III) complexes with high photoluminescence properties in both solid state and chloroform solution. These complexes find applications in developing materials with specific luminescent properties (Wan, Lyu, Du, Wang, & Yin, 2018).

Chemical Intermediate and Synthesis

Chemical Intermediate for Polyurethane and Polyester : 1,5-Pentanediol, closely related to 4,4,5,5,5-Pentafluoro-1-pentanethiol, is a significant chemical intermediate used in producing materials like polyurethane, polyester, plastifiers, inks, and paints. This application highlights the compound's role in various industrial manufacturing processes (Hen Jun-hai, 2007).

Pentafluoro-λ6-sulfanyl Group Synthesis : The compound has been utilized in the synthesis of new pentafluoro-λ6-sulfanyl-containing alkadienes. These compounds are valuable as monomers or intermediates in preparing polymers, surface coatings, and heterocyclic compounds (Brel, 2005).

Biomedical Research

- Potential in Anti-Breast Cancer Agents : Research has explored its use in developing anti-breast cancer agents, showing its potential in medical and pharmaceutical applications (Li, Provencher, & Singh, 1994).

Catalysis and Reaction Studies

- Catalytic Applications : The compound is used in catalytic applications, such as the dehydration of 1,5-pentanediol into 4-penten-1-ol, showcasing its role in chemical transformations (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).

Material Science

- Xerogel Material Development : The compound has been used to synthesize near-infrared luminescent xerogel materials bonded with lanthanide complexes, indicating its utility in advanced material science (Feng, Yu, Song, Sun, Fan, Guo, Dang, & Zhang, 2009).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H225-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4,4,5,5,5-pentafluoropentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFWLLFSGXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456573 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,5-Pentafluoropentane-1-thiol | |

CAS RN |

148757-88-4 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)